molecular formula C22H15FO2 B5162235 (3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

Cat. No.: B5162235
M. Wt: 330.4 g/mol
InChI Key: GTNRBARKFWZBTF-ODLFYWEKSA-N
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Description

(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one: is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a fluorophenyl and a methylnaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The introduction of the fluorophenyl and methylnaphthyl groups is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one: has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one: can be compared to other similar compounds, such as:

  • (3Z)-3-[(4-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
  • (3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

These compounds share a similar core structure but differ in the substituents attached to the furan ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of each derivative.

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO2/c1-14-2-5-17-12-18(7-6-16(17)10-14)21-13-19(22(24)25-21)11-15-3-8-20(23)9-4-15/h2-13H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNRBARKFWZBTF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=C(C=C4)F)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)F)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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